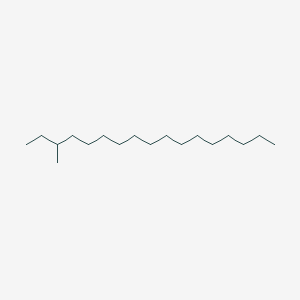

3-Methylheptadecane

Übersicht

Beschreibung

3-Methylheptadecane is a branched alkane with the molecular formula C18H38. It is a hydrocarbon that consists of a heptadecane chain with a methyl group attached to the third carbon atom. This compound is known for its presence in various natural sources and its applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylheptadecane can be synthesized through several methods, including:

Alkylation of Heptadecane: This involves the reaction of heptadecane with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

Hydroformylation: This process involves the hydroformylation of 1-hexadecene followed by hydrogenation to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated precursors. The process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylheptadecane undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reductive cleavage under specific conditions.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Chlorine or bromine gas under UV light.

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Smaller hydrocarbons (in case of cleavage).

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

3-Methylheptadecane has several applications in scientific research, including:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

Biology: Studied for its role in the composition of natural oils and waxes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-methylheptadecane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers and affect membrane fluidity. This property is exploited in various applications, including drug delivery and material science.

Vergleich Mit ähnlichen Verbindungen

Heptadecane: A straight-chain alkane with similar physical properties but lacks the methyl group.

2-Methylheptadecane: Another branched alkane with the methyl group attached to the second carbon atom.

Hexadecane: A shorter chain alkane with similar chemical behavior.

Uniqueness of 3-Methylheptadecane: The presence of the methyl group at the third carbon atom in this compound provides it with unique steric and electronic properties, differentiating it from its straight-chain and other branched counterparts. This structural variation can influence its reactivity and interaction with other molecules.

Biologische Aktivität

3-Methylheptadecane, a long-chain alkane, has been the subject of various studies focusing on its biological activities. This compound is of interest due to its potential applications in pharmacology and biochemistry. The following sections provide a detailed exploration of its biological activity, including relevant data tables and research findings.

This compound is classified as a branched alkane with the molecular formula . Its structure consists of a heptadecane backbone with a methyl group attached to the third carbon. This structural configuration influences its physical and chemical properties, which in turn affect its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of long-chain alkanes, including this compound. The compound has shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

Research indicates that the antimicrobial activity may be attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis and death .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. The compound exhibits significant free radical scavenging activity, which can mitigate oxidative stress in biological systems.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45.6 |

| ABTS Assay | 30.2 |

These values suggest that this compound can serve as a potential antioxidant agent, contributing to the prevention of oxidative damage in cells .

3. Cytotoxicity Studies

Cytotoxic effects have been studied using various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation in vitro.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 25.0 |

| MCF-7 (breast cancer) | 30.5 |

These findings indicate that this compound may possess selective cytotoxic properties, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various alkanes, this compound was found to be particularly effective against Staphylococcus aureus, with an MIC lower than that of traditional antibiotics such as penicillin . This suggests that it could be explored as an alternative or complementary treatment in antibiotic-resistant infections.

Case Study 2: Antioxidant Potential

A comparative study on the antioxidant activities of different alkanes demonstrated that this compound exhibited superior activity compared to shorter-chain alkanes. The study utilized both DPPH and ABTS assays, confirming the compound's ability to scavenge free radicals effectively .

Eigenschaften

IUPAC Name |

3-methylheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDKJRSKBCPMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880754 | |

| Record name | heptadecane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Ultra Scientific MSDS] | |

| Record name | 3-Methylheptadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6418-44-6 | |

| Record name | Heptadecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | heptadecane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.